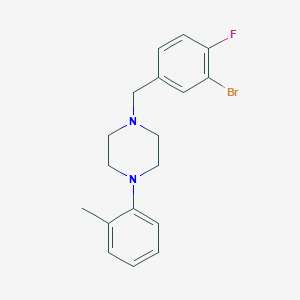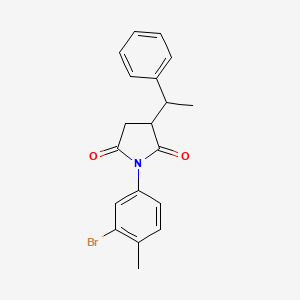
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine, also known as BFBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BFBM is a piperazine derivative and belongs to the class of phenylpiperazines. It is a white crystalline powder that is soluble in organic solvents.
作用机制
The mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is not fully understood. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
实验室实验的优点和局限性
One of the major advantages of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is its ease of synthesis. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine can be easily synthesized in large quantities with a purity of over 98%. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has also been shown to have low toxicity in animal models.
One of the limitations of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is its limited solubility in water. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). This limits its application in certain experiments that require water-soluble compounds.
未来方向
There are several future directions for the research on 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine. One of the future directions is the development of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a potential therapeutic agent for the treatment of depression and anxiety disorders. Another future direction is the development of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a potential chemotherapeutic agent for the treatment of various types of cancer. The mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine needs to be further elucidated to understand its potential applications in various fields.
Conclusion
In conclusion, 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine can be easily synthesized in large quantities with a purity of over 98%. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been studied for its potential applications in the field of neuroscience and oncology. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models and has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has several advantages and limitations for lab experiments. There are several future directions for the research on 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine, including the development of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a potential therapeutic agent for the treatment of depression and anxiety disorders and the development of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a potential chemotherapeutic agent for the treatment of various types of cancer.
合成方法
The synthesis of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine involves the reaction of 3-bromo-4-fluorobenzyl chloride with 2-methylphenylpiperazine in the presence of a base. The reaction yields 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a white crystalline powder with a purity of over 98%. The synthesis of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is a straightforward process and can be easily scaled up for large-scale production.
科学研究应用
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been the subject of extensive research due to its potential applications in various fields. One of the major applications of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is in the field of neuroscience. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been studied as a potential therapeutic agent for the treatment of depression and anxiety disorders.
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has also been studied for its potential applications in the field of oncology. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer.
属性
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrFN2/c1-14-4-2-3-5-18(14)22-10-8-21(9-11-22)13-15-6-7-17(20)16(19)12-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDLTIAGNFPDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258404 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methyl]amino}-6-hydroxy-4-pyrimidinyl)acetate](/img/structure/B6059696.png)
![2-[4-(2-fluoro-4-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059704.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6059708.png)
![N-{1-[1-(2-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6059728.png)
![7-(4-isopropylbenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6059732.png)
![3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6059737.png)
![6-hydroxy-5-(4-methoxybenzyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6059742.png)
![ethyl 4-(cyclopropylmethyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6059745.png)
![2-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-6-methoxyphenol](/img/structure/B6059746.png)


![5-(3-chloro-4,5-dimethoxyphenyl)-9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6059782.png)
![5-(3-nitrophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6059786.png)
![1-[2-methoxy-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6059794.png)